Desmethyl metolazone

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Pharmaceutical QC labs often face ANDA rejection risks when using non-certified impurity standards for metolazone profiling. Desmethyl Metolazone (CAS 28524-40-5)-the designated EP Impurity C and USP Related Compound A-is the authenticated reference standard that ensures ICH Q3A/B compliance. - Enables accurate HPLC/LC-MS/MS quantification of the O-desmethyl metabolite, with a validated LOQ of 0.05 ng/mL in human plasma. - Supplied with full Certificate of Analysis and traceability to pharmacopeial monographs. - Available from stock in multiple pack sizes (10-100 mg) with ambient shipping; custom synthesis and deuterated (d5) internal standards also offered.

Molecular Formula C15H14ClN3O3S
Molecular Weight 351.805
CAS No. 28524-40-5
Cat. No. B580100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl metolazone
CAS28524-40-5
Synonyms7-Chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-phenyl-6-quinazolinesulfonamide_x000B_
Molecular FormulaC15H14ClN3O3S
Molecular Weight351.805
Structural Identifiers
SMILESCC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl
InChIInChI=1S/C15H14ClN3O3S/c1-9-18-13-8-12(16)14(23(17,21)22)7-11(13)15(20)19(9)10-5-3-2-4-6-10/h2-9,18H,1H3,(H2,17,21,22)
InChIKeyZUEBDQJJKWCCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Metolazone (CAS 28524-40-5): Procurement Guide for the Metolazone Metabolite and Pharmacopeial Reference Standard


Desmethyl metolazone (CAS 28524-40-5), also designated as Metolazone EP Impurity C and Metolazone USP Related Compound A, is the O-desmethyl metabolite and a specified impurity of the quinazoline-sulfonamide thiazide-like diuretic metolazone, with a molecular formula of C15H14ClN3O3S and molecular weight of 351.81 g/mol [1]. As a racemic mixture of (2RS)-7-chloro-2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, desmethyl metolazone serves as a pharmacopeial reference standard essential for analytical method development, method validation, and quality control applications in ANDA submissions and commercial metolazone production [2].

Why Desmethyl Metolazone (CAS 28524-40-5) Cannot Be Substituted with Generic Metolazone Impurity Standards in Regulated Analytical Workflows


Desmethyl metolazone cannot be interchanged with metolazone or other metolazone-related impurities in analytical applications due to its distinct molecular identity, unique chromatographic retention behavior, and specific regulatory designation as EP Impurity C and USP Related Compound A [1]. While metolazone itself undergoes minimal hepatic metabolism with approximately 70-95% excreted unchanged in urine, desmethyl metolazone represents a structurally distinct O-demethylated species that requires separate identification and quantification in impurity profiling assays [2]. Substituting a generic impurity standard or the parent drug for desmethyl metolazone would invalidate method specificity, compromise regulatory compliance, and fail to meet ICH Q3A/B impurity threshold requirements, as each specified impurity must be individually characterized and quantified against its own authenticated reference material [1].

Desmethyl Metolazone (CAS 28524-40-5): Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Regulatory Identity Differentiation: Desmethyl Metolazone as EP Impurity C and USP Related Compound A

Desmethyl metolazone is explicitly designated as Metolazone EP Impurity C (European Pharmacopoeia) and Metolazone USP Related Compound A (United States Pharmacopeia), distinguishing it from other metolazone impurities such as EP Impurity D and EP Impurity E, which possess different chemical structures and chromatographic properties [1]. This regulatory codification mandates the use of desmethyl metolazone as a discrete reference standard rather than allowing substitution with structurally similar analogs.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Structural Differentiation: Molecular Weight and Formula Distinguish Desmethyl Metolazone from Parent Metolazone

Desmethyl metolazone (C15H14ClN3O3S, MW 351.81) differs from the parent drug metolazone (C16H16ClN3O3S, MW 365.84) by the absence of one methyl group, corresponding to a mass difference of 14.03 Da [1]. This O-desmethyl structural modification alters chromatographic retention time and mass spectrometric detection parameters, necessitating a distinct reference standard for accurate identification and quantification [2].

Analytical Chemistry Mass Spectrometry Chromatography

Class-Level Pharmacologic Differentiation: Renal Impairment Efficacy Distinguishes Metolazone-Class Compounds from Classic Thiazides

As the O-desmethyl metabolite of metolazone, desmethyl metolazone belongs to the quinazoline-sulfonamide class, which occupies an intermediate position between thiazide diuretics and loop diuretics [1]. The parent compound metolazone demonstrates superior efficacy over classic thiazides (e.g., hydrochlorothiazide) in patients with moderate to advanced renal insufficiency (GFR < 30 mL/min) [1]. While direct comparative activity data for desmethyl metolazone versus parent metolazone are not available in the public literature, this class-level differentiation provides contextual understanding for researchers investigating structure-activity relationships.

Pharmacology Renal Impairment Diuretic Selection

Analytical Method Application: Desmethyl Metolazone as Reference Standard for RP-HPLC and LC-MS/MS Method Validation

Desmethyl metolazone is supplied with detailed characterization data compliant with regulatory guidelines and is utilized for analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions and commercial metolazone production [1]. Authenticated reference standards of desmethyl metolazone enable accurate impurity profiling in RP-HPLC and LC-MS/MS assays, with traceability to EP and USP pharmacopeial standards available based on feasibility [1].

Method Validation Quality Control Regulatory Submission

Parent Compound Pharmacokinetic Benchmark: Protein Binding Alteration in Renal Impairment

In the parent compound metolazone, plasma protein binding is approximately 95% in normal controls, falling to 90% in patients with severe renal failure, a 5 percentage point reduction that may influence free drug concentration and diuretic response [1]. Desmethyl metolazone, as the O-desmethyl metabolite, may exhibit altered protein binding characteristics relative to the parent compound due to its reduced lipophilicity, though direct comparative binding data are not reported in the public literature.

Pharmacokinetics Protein Binding Renal Failure

Parent Compound hPXR Activation: Unique Metolazone-Class Property Relative to Thiazide Diuretics

Metolazone uniquely activates human pregnane X receptor (hPXR) among tested thiazide and non-thiazide diuretics, inducing CYP3A4 and MDR1 expression [1]. In a screen of 1481 FDA-approved drugs, metolazone was identified as an hPXR activator, while other commonly used diuretics including classic thiazides failed to activate this nuclear receptor [1]. This property distinguishes the metolazone class from classic thiazide diuretics and has implications for drug-drug interaction potential. Whether desmethyl metolazone retains, enhances, or loses hPXR activation activity has not been reported.

Drug-Drug Interactions CYP3A4 Induction Nuclear Receptor

High-Value Application Scenarios for Desmethyl Metolazone (CAS 28524-40-5) Based on Quantified Evidence


Pharmaceutical Quality Control: Impurity Profiling for Metolazone ANDA Submissions

Desmethyl metolazone is essential for pharmaceutical quality control laboratories developing or validating impurity profiling methods for metolazone drug products. As the designated EP Impurity C and USP Related Compound A, this reference standard enables accurate identification and quantification of the O-desmethyl metabolite in finished dosage forms. Regulatory submissions (ANDA, DMF) require impurity characterization against authenticated reference standards with documented traceability to pharmacopeial monographs [1]. Using non-certified or structurally dissimilar impurities would not satisfy ICH Q3A/B requirements and would risk ANDA rejection. Procurement of desmethyl metolazone reference standard with Certificate of Analysis (CoA) and full characterization data is mandatory for regulatory compliance [1].

Analytical Method Development: HPLC and LC-MS/MS Method Validation

Desmethyl metolazone serves as a critical reference compound for developing and validating HPLC and LC-MS/MS methods for metolazone impurity analysis. The 14.03 Da mass difference between desmethyl metolazone (MW 351.81) and parent metolazone (MW 365.84) necessitates separate reference standards for method specificity validation [1]. Validated methods using desmethyl metolazone reference standards have been reported for metolazone quantification in human plasma, achieving lower limits of quantification of 0.05 ng/mL . Method development scientists should procure authenticated desmethyl metolazone to establish retention time markers, validate resolution from parent drug, and quantify impurity levels in stability studies [1].

Metabolite Research: Investigating Metolazone Metabolism and Pharmacokinetics

Researchers investigating metolazone metabolism and disposition require desmethyl metolazone as an authentic metabolite reference standard. While metolazone is reported to be 'not substantially metabolized' with 70-95% excreted unchanged [1], desmethyl metolazone represents the O-desmethyl metabolite formed via cytochrome P450-mediated oxidation . The parent compound exhibits approximately 95% plasma protein binding in normal subjects, decreasing to 90% in severe renal failure, a shift that doubles the unbound fraction (from 5% to 10%) [2]. Researchers should independently characterize desmethyl metolazone's protein binding, metabolic stability, and potential hPXR activation activity, as these parameters cannot be reliably extrapolated from parent compound data. Deuterated desmethyl metolazone-d5 is also available as an internal standard for LC-MS/MS quantification .

Structure-Activity Relationship (SAR) Studies: Metolazone Class Pharmacology

Medicinal chemists and pharmacologists conducting SAR studies on quinazoline-sulfonamide diuretics should consider desmethyl metolazone as a key comparator compound. The parent compound metolazone occupies an intermediate position between thiazide and loop diuretics and retains efficacy in moderate to advanced renal insufficiency (GFR < 30 mL/min) where classic thiazides are ineffective [1]. Additionally, metolazone uniquely activates hPXR and induces CYP3A4/MDR1 among tested diuretics . Comparative evaluation of desmethyl metolazone versus parent metolazone in these assays could elucidate the contribution of the 3-aryl methyl substituent to receptor binding, renal tubule transport, and nuclear receptor activation. Researchers should note that metolazone binds to the thiazide-sensitive Na+-Cl- cotransporter (SLC12A3) with high affinity (Kd = 4.27 nM) in rat kidney membranes [2], providing a quantitative benchmark for comparative binding studies of desmethyl metolazone.

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